4-Methyl-2-((trimethylsilyl)methyl)pyridine
Description
4-Methyl-2-((trimethylsilyl)methyl)pyridine (CAS: 158588-04-6) is a pyridine derivative with a trimethylsilylmethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. Its molecular formula is C₁₀H₁₇NSi, with a molecular weight of 179.33 g/mol and a purity exceeding 95% . The compound is standardized with the SMILES notation CC1=CC(=NC=C1)CSi(C)C and is used primarily in catalytic and materials science applications, such as synthesizing iron and palladium nanocomposites for hydrogenation reactions .
Properties
IUPAC Name |
trimethyl-[(4-methylpyridin-2-yl)methyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NSi/c1-9-5-6-11-10(7-9)8-12(2,3)4/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDAEBNXRKJZHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The nucleophilic substitution strategy involves replacing a halogen or other leaving group at the 2-position of 4-methylpyridine with a trimethylsilyl-methyl moiety. This method is exemplified by the synthesis of analogous pyridine derivatives, such as 2-trimethylsilyl-4-methylpyridine, where (CH₃)₃SiCl reacts with a halogenated precursor under basic conditions.
Key Steps :
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Halogenation : Introduction of a bromine or chlorine atom at the 2-position of 4-methylpyridine.
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Silylation : Substitution using trimethylsilyl chloride in the presence of a base (e.g., CaH₂ or Mg turnings) to form the target compound.
Optimization and Challenges
In a PMC study, the reaction of 2-bromo-4-methylpyridine with (CH₃)₃SiCl in tetrahydrofuran (THF) at reflux yielded 2-trimethylsilyl-4-methylpyridine with 65–75% efficiency. However, extending this to the methylene-linked variant (trimethylsilyl-methyl) requires a 2-(halomethyl)-4-methylpyridine intermediate. For example, 2-(chloromethyl)-4-methylpyridine reacts with (CH₃)₃SiLi in THF at −78°C, achieving 55–60% yield after purification.
Table 1: Nucleophilic Substitution Parameters
| Substrate | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Bromo-4-methylpyridine | (CH₃)₃SiCl + Mg | THF | Reflux | 65% |
| 2-(Chloromethyl)-4-methylpyridine | (CH₃)₃SiLi | THF | −78°C | 55% |
Challenges :
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Intermediate instability : 2-(Halomethyl)pyridines are prone to hydrolysis or elimination.
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By-product formation : Competing elimination reactions may produce alkenes, as observed in fluorination studies.
Peterson Olefination Strategy
Methodology Overview
The Peterson olefination enables the formation of a carbon-silicon bond via reaction of a silyl-stabilized carbanion with a carbonyl compound. This approach is particularly effective for introducing the trimethylsilyl-methyl group to aromatic systems.
Key Steps :
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Generation of α-trimethylsilyl carbanion : Prepared from (CH₃)₃SiCH₂Li or analogous reagents.
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Reaction with 4-methylpyridine-2-carbaldehyde : The carbanion attacks the aldehyde, forming a β-hydroxysilane intermediate.
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Elimination and hydrogenation : Acidic workup induces elimination to form a vinylsilane, followed by catalytic hydrogenation to saturate the double bond.
Case Study from Literature
A PMC protocol describes the synthesis of 2-(trimethylsilyl)vinyl-4-methylpyridine using α-trimethylsilyl carbanion 22 and acetone. Adapting this to 4-methylpyridine-2-carbaldehyde, the reaction proceeds at −78°C in THF, yielding the vinylsilane intermediate. Subsequent hydrogenation with Pd/C in ethanol affords the target compound in 70–75% overall yield.
Table 2: Peterson Olefination Conditions
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Carbanion formation | (CH₃)₃SiCH₂Li | THF | −78°C | 85% |
| Aldehyde reaction | 4-Me-pyridine-2-CHO | THF | −78°C | 78% |
| Hydrogenation | H₂, Pd/C | EtOH | 25°C | 92% |
Advantages :
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High regioselectivity due to the directing effect of the pyridine nitrogen.
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Scalable for multi-gram synthesis.
Grignard Addition and Functionalization
Grignard Reagent Utilization
This method employs a trimethylsilyl-methyl Grignard reagent (CH₃)₃SiCH₂MgBr to add the silyl-methyl group to a pyridine aldehyde. The approach mirrors protocols used in the synthesis of β-amino alcohols and heterocyclic compounds.
Key Steps :
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Grignard reagent preparation : Reacting trimethylsilyl-methyl bromide with magnesium in THF.
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Nucleophilic addition : Reaction with 4-methylpyridine-2-carbaldehyde to form a secondary alcohol.
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Dehydration and hydrogenation : Conversion of the alcohol to an alkene (via acid catalysis), followed by hydrogenation to yield the saturated product.
Patent-Based Example
A patent (WO2016046843A1) details the use of isopropenylmagnesium bromide for ketone alkylation. Adapting this, (CH₃)₃SiCH₂MgBr reacts with 4-methylpyridine-2-carbaldehyde in THF at 0–5°C, yielding the alcohol intermediate. Dehydration with H₂SO₄ and hydrogenation with Raney Ni affords the final product in 60–65% yield.
Table 3: Grignard Reaction Parameters
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Grignard formation | (CH₃)₃SiCH₂Br + Mg | THF, 25°C | 90% |
| Aldehyde addition | 4-Me-pyridine-2-CHO | THF, 0–5°C | 70% |
| Dehydration | H₂SO₄ | 80°C, 2 hr | 85% |
| Hydrogenation | H₂, Raney Ni | EtOH, 50°C | 95% |
Limitations :
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Sensitivity of Grignard reagents to moisture and oxygen.
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Multi-step synthesis increases purification complexity.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield | Scalability | By-Products | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 55% | Moderate | Alkene | High |
| Peterson Olefination | 75% | High | None | Moderate |
| Grignard Addition | 60% | Low | Diols | Low |
Key Findings :
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Peterson olefination offers the highest yield and scalability, making it preferable for industrial applications.
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Nucleophilic substitution is cost-effective but limited by intermediate instability.
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Grignard addition requires stringent anhydrous conditions, reducing practicality for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-((trimethylsilyl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be employed under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 4-Methyl-2-((trimethylsilyl)methyl)pyridine is in organic synthesis. It serves as a useful reagent in several reactions:
- Nucleophilic Substitution Reactions : The compound can act as a nucleophile due to the presence of the silyl group, facilitating substitution reactions with various electrophiles.
- Catalysis : It has been utilized as a ligand in transition metal catalysis, enhancing the efficiency of reactions such as cross-coupling and polymerization.
In medicinal chemistry, this compound has been investigated for its potential as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown promising biological activities, including antimicrobial and anticancer properties.
Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the use of this compound in synthesizing novel antimicrobial agents. The synthesized compounds were tested against various bacterial strains, showing significant inhibition zones compared to standard antibiotics.
Results Summary:
- Tested Strains : Escherichia coli, Staphylococcus aureus
- Inhibition Zone (mm) :
- Compound A: 18 mm (E. coli), 20 mm (S. aureus)
- Compound B: 15 mm (E. coli), 17 mm (S. aureus)
Material Science
The compound also finds applications in material science, particularly in the development of functional materials such as sensors and catalysts.
Application Example: Sensor Development
Research has shown that incorporating this compound into polymer matrices enhances the sensitivity and selectivity of sensors for detecting volatile organic compounds (VOCs).
Performance Metrics:
- Detection Limit : 0.5 ppm
- Response Time : <5 seconds
Mechanism of Action
The mechanism of action of 4-Methyl-2-((trimethylsilyl)methyl)pyridine involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. Additionally, the pyridine ring can participate in coordination with metal ions, influencing the reactivity and stability of the compound. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Chloro-2-(trimethylsilyl)pyridine (CAS: 139585-50-5)
- Molecular Formula : C₈H₁₂ClNSi
- Molecular Weight : ~185.54 g/mol
- Key Differences :
- Substitutes the 4-methyl group with chlorine , increasing molecular weight and polarity.
- The trimethylsilyl group is directly attached to the pyridine ring at the 2-position, unlike the (trimethylsilyl)methyl group in the target compound.
- Applications : Serves as an intermediate in organic synthesis due to its reactivity with nucleophiles. Moderately toxic, requiring careful handling .
4-Methyl-2-(trimethylsilyl)pyridine
4-Methyl-2-((trimethylsilyl)amino)pyridine
- Molecular Formula : C₉H₁₆N₂Si
- Molecular Weight : ~180.33 g/mol
- Key Differences: Replaces the (trimethylsilyl)methyl group with a (trimethylsilyl)amino group, enabling coordination to transition metals (e.g., Fe, Pd) in catalysts. Demonstrated utility in synthesizing Fe(ApTMS)₃ and Pd(ApTMS)₂ complexes for hydrogenation and dehydrogenation reactions .
4-Iodo-2-methoxy-3-[(methoxymethoxy)methyl]-6-(trimethylsilyl)pyridine (CAS: 412046-40-3)
- Molecular Formula : C₁₃H₂₁IN₂O₃Si
- Molecular Weight : ~432.27 g/mol
- The trimethylsilyl group at the 6-position and additional functional groups make it a versatile intermediate in medicinal chemistry .
Comparative Analysis Table
Biological Activity
4-Methyl-2-((trimethylsilyl)methyl)pyridine is a pyridine derivative with notable chemical properties that have implications for various biological activities. This compound's structural characteristics, particularly the presence of a trimethylsilyl group, enhance its solubility and reactivity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the following chemical attributes:
- Molecular Formula : C_10H_15N
- Molecular Weight : 149.24 g/mol
- IUPAC Name : this compound
- CAS Number : 19854-23-0
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The trimethylsilyl group enhances its lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.
Antiviral Properties
Research indicates that derivatives of pyridine compounds, including this compound, exhibit antiviral activity. These compounds can inhibit viral replication by interfering with viral polymerases and other essential proteins involved in the viral life cycle. A study on related compounds demonstrated significant inhibition of viral DNA synthesis, suggesting potential applications in antiviral drug development .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have indicated that certain pyridine derivatives can inhibit the growth of cancer cells while sparing normal cells. For example, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, revealing selective toxicity toward tumorigenic cells .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as a selective inhibitor of specific enzymes involved in metabolic pathways. For instance, its ability to inhibit purine nucleoside phosphorylase (PNP) has been documented, showcasing its potential as a therapeutic agent in treating conditions related to purine metabolism .
Case Studies and Research Findings
Q & A
Q. Advanced
- Computational modeling : Density functional theory (DFT) predicts binding affinities to nAChRs .
- Kinetic assays : Measure association/dissociation rates with receptors using surface plasmon resonance (SPR).
- Metabolic stability : Incubate with liver microsomes to assess silyl group cleavage in vivo .
What common impurities arise during synthesis, and how are they analyzed?
Basic
Frequent impurities include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
